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Compound of Interest

Compound Name: (R)-Meclonazepam

Cat. No.: B12733482

Technical Guide: (R)-Meclonazepam

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of (R)-Meclonazepam, focusing on its
chemical properties, and the broader biological context of the meclonazepam racemate,
particularly its anti-schistosomal activity. While (R)-Meclonazepam itself is reported to be an
inactive enantiomer in some contexts, understanding the properties of the active (S)-
enantiomer is crucial for stereospecific research and development.[1]

Core Molecular Data

(R)-Meclonazepam is a benzodiazepine derivative. Its fundamental molecular characteristics
are summarized below.
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Property Value Source
Molecular Formula C16H12CIN3O3 [1112113114]
Molecular Weight 329.74 g/mol

(3R)-5-(2-chlorophenyl)-3-
IUPAC Name methyl-7-nitro-1,3-dihydro-1,4-

benzodiazepin-2-one

CAS Number 86630-81-1

Synonyms Ro 11-3624

Biological Activity and Mechanism of Action

Meclonazepam, primarily the (S)-enantiomer, has demonstrated significant anti-parasitic
effects, specifically against the parasitic worm Schistosoma mansoni, the causative agent of
schistosomiasis. This activity presents a promising avenue for the development of new
anthelmintic drugs, especially given the limitations of the current standard treatment,
praziquantel.

Anti-Schistosomal Effects

The primary mechanism of meclonazepam's anthelmintic action is the induction of spastic
paralysis and tegumental damage to the parasite. Unlike benzodiazepines' classic effects on
the central nervous system, which are mediated by GABA-A receptors, their anti-schistosomal
action occurs through a distinct pathway, as schistosomes lack a GABA-A receptor ortholog.

Signaling Pathway: TRP Channel Activation

Recent research has identified the molecular target of meclonazepam in S. mansoni as a
transient receptor potential (TRP) ion channel of the melastatin subfamily, designated
TRPMMCLZ. The proposed signaling cascade is as follows:

» (S)-Meclonazepam Binding: The active (S)-enantiomer of meclonazepam binds to a pocket
within the voltage-sensor-like domain of the TRPMMCLZ channel on the parasite's cells.

e Channel Activation: This binding event potently activates the ion channel.
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e Calcium Influx: Activation of TRPMMCLZ leads to a rapid and sustained influx of extracellular
calcium (Caz*) into the parasite's cells.

» Physiological Response: The sudden increase in intracellular Ca2* concentration causes
sustained muscle contraction (spastic paralysis), depolarization, and damage to the worm's
surface tegument, ultimately leading to parasite death and clearance.

This pathway is distinct from that of praziquantel, which targets a different parasite TRP
channel (TRPMPZQ), suggesting that meclonazepam derivatives could be effective against
praziquantel-resistant strains.
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Signaling pathway of (S)-Meclonazepam in Schistosoma mansoni.

Quantitative Bioactivity Data

The following table summarizes key quantitative metrics for the biological activity of the active
(S)-enantiomer of meclonazepam against S. mansoni.

Parameter Compound Value Target/Effect Source
(S)- Inhibition of
ICso 1.54 £ 0.09 pM -
Meclonazepam worm motility
(S)- Activation of
ECso 1.1 +0.14 pM
Meclonazepam Sm.TRPMMCLZ
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Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are summaries of key experimental protocols used in the study of meclonazepam.

In Vitro Anti-Schistosomal Activity Assay

This protocol is designed to assess the direct effect of compounds on adult schistosomes.

Parasite Culture: Adult S. mansoni worms are collected from infected murine models and
maintained in a suitable culture medium (e.g., Basch Medium 169) supplemented with
antibiotics.

Compound Preparation: Meclonazepam and its derivatives are dissolved in a solvent like
dimethyl sulfoxide (DMSO) to create stock solutions.

Treatment: Worms are incubated in multi-well plates containing the culture medium and
various concentrations of the test compounds (e.g., 10-30 puM). A vehicle control (DMSO) is
run in parallel.

Phenotypic Assessment: The worms are observed over a period of several hours (e.g., 14
hours). Key phenotypes such as contractile paralysis, changes in motility, and tegumental
damage are recorded and scored.

Data Analysis: The concentration of the compound that causes a 50% inhibition of motility
(ICso) is calculated from concentration-response curves.

In Vivo Efficacy in a Murine Model

This protocol evaluates the compound's ability to cure a schistosome infection in a live host.

o |[nfection: Mice are infected with S. mansoni cercariae. The infection is allowed to mature for
several weeks (e.g., 4 weeks for juvenile stage, 7 weeks for adults).

o Compound Administration: Infected mice are treated with the test compound, typically via
oral gavage, at varying dosages (e.g., 60-90 mg/kg). A vehicle control group is included.
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e Worm Burden Assessment: One week after treatment, the mice are euthanized. The adult
worms are recovered from the mesenteric veins and liver via hepatic portal vein perfusion.

» Efficacy Calculation: The number of worms recovered from treated mice is compared to the
number from the vehicle control group to determine the percentage reduction in worm
burden, indicating in vivo efficacy.

Sedative Effect Evaluation (Rotarod Test)

This protocol assesses the potential central nervous system side effects of meclonazepam
derivatives.

e Animal Training: Healthy, uninfected mice are trained to walk on a rotating rod (rotarod) at a
constant speed (e.g., 20 RPM) for a set duration (e.g., 300 seconds).

e Treatment: Trained mice are administered the test compound orally.

o Performance Test: After a short interval (e.g., 5 minutes), the mice are placed back on the
rotarod, and the latency to fall is recorded.

e Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated
controls indicates sedative or motor-impairing effects.
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General workflow for screening meclonazepam derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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